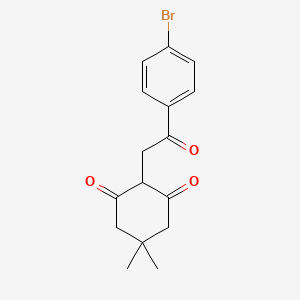

2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione

説明

2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound that features a bromophenyl group attached to a cyclohexane ring

特性

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJUCGXCMJWNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 4-bromobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group facilitates NAS due to the electron-withdrawing effect of the bromine atom, which activates the aromatic ring toward nucleophilic attack. Potential reactions include:

Keto-Enol Tautomerism and Cyclocondensations

The 1,3-dione moiety undergoes keto-enol tautomerism, enabling cyclization and heterocycle formation:

-

Michael Addition : The enolate form reacts with α,β-unsaturated carbonyl compounds (e.g., chalcones) to form fused cyclohexane systems.

-

Hydrazone Formation : Condensation with hydrazines yields pyrazole or triazine derivatives, as seen in structurally related 5,5-dimethylcyclohexane-1,3-dione analogs .

Oxidation/Reduction of the Oxoethyl Chain

The β-keto ester-like segment (2-oxoethyl) is susceptible to redox transformations:

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Alcohol intermediate |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid derivative |

These reactions are inferred from similar β-keto ester systems .

Coordination Chemistry

The diketone group can act as a bidentate ligand for metal ions. For example:

-

Rhodium or copper catalysts facilitate C–H activation or coupling reactions, as demonstrated in metal-catalyzed syntheses of triazinones .

-

Silver salts (e.g., AgSbF₆) enhance electrophilicity in cross-coupling reactions .

Comparative Reactivity of Structural Analogs

Experimental Protocols for Key Reactions

科学的研究の応用

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with structural similarities to 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione exhibit anticancer properties. Key findings include:

- Mechanism of Action : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting a strong inhibitory effect on cancer cell proliferation.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : Studies show that derivatives with similar structures can reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases.

| Application | Mechanism of Action | Case Study Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | MDA468 cell line |

| Anti-inflammatory | Inhibition of COX and cytokines | In vitro studies |

Materials Science Applications

The compound's unique structure allows it to act as a precursor for synthesizing novel materials:

Polymer Synthesis

Research has explored the use of this compound in creating polymeric materials with enhanced properties:

- Application : Used as a monomer in the synthesis of thermally stable polymers.

- Findings : Polymers synthesized from this compound exhibit improved thermal stability and mechanical properties compared to conventional polymers.

Nanomaterials

The compound has been investigated for its role in developing nanomaterials:

- Application : As a stabilizing agent for nanoparticles.

- Results : Enhanced stability and dispersion of nanoparticles in various solvents.

| Application | Use Case | Findings |

|---|---|---|

| Polymer Synthesis | Monomer for thermally stable polymers | Improved properties |

| Nanomaterials | Stabilizing agent for nanoparticles | Enhanced stability |

Agricultural Chemistry Applications

This compound also shows promise in agricultural applications:

Pesticide Development

Research indicates potential use as a pesticide:

- Mechanism : Disruption of pest metabolic pathways.

- Case Study : Laboratory tests showed efficacy against common agricultural pests with minimal toxicity to beneficial insects.

Herbicide Activity

The compound has been evaluated for herbicidal properties:

- Findings : Demonstrated selective inhibition of weed growth without affecting crop yields.

| Application | Mechanism | Case Study Reference |

|---|---|---|

| Pesticide | Disruption of metabolic pathways | Laboratory tests |

| Herbicide | Selective inhibition of weed growth | Field studies |

作用機序

The mechanism of action of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the cyclohexane-1,3-dione moiety can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

2,2’-((4-Bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Shares a similar bromophenyl group and cyclohexane ring structure.

4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group but differs in the heterocyclic core.

Uniqueness

2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of a bromophenyl group and a cyclohexane-1,3-dione moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.

生物活性

2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione, often referred to in research contexts as a bromophenyl derivative, is an organic compound with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevance in medicinal chemistry through a detailed examination of existing literature.

Chemical Structure and Properties

The molecular formula of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione is . The compound features a bromophenyl group which is known to enhance biological interactions due to the electron-withdrawing nature of the bromine atom. This structural characteristic is crucial for its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione exhibit significant antimicrobial activity. For instance, studies have shown that brominated phenyl derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been reported that the compound can activate caspase pathways leading to programmed cell death in certain cancer cell lines .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease progression. Research has demonstrated that derivatives containing the 4-bromophenyl group can act as effective inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression .

The biological activity of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione can be attributed to several mechanisms:

- Receptor Binding : The bromophenyl moiety may enhance binding affinity to various receptors involved in cellular signaling.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Modulation of Gene Expression : There is evidence that this compound can alter the expression levels of genes associated with cell cycle regulation and apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Huang et al. (1996) | Demonstrated antimicrobial activity against E. coli and S. aureus strains. |

| Gandhi et al. (1995) | Reported anticancer effects in MCF-7 breast cancer cells through apoptosis induction. |

| Asiri et al. (2019) | Investigated enzyme inhibition properties; found significant inhibition of COX enzymes. |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione?

The compound is typically synthesized via condensation reactions involving 5,5-dimethylcyclohexane-1,3-dione (dimedone) and functionalized aromatic ketones. For example:

- Knoevenagel-type condensation : Reacting dimedone with 4-bromophenacyl bromide in the presence of a base (e.g., piperidine) under reflux conditions in anhydrous ethanol. Yield optimization (48–59%) is achieved by controlling reaction time (6–12 hours) and stoichiometric ratios (1:1.2 dimedone:aryl ketone) .

- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields, minimizing side products like enaminones .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (acetonitrile) is used to isolate the product, confirmed via TLC and melting point analysis .

Advanced: How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this β-diketone derivative?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to:

- Optimize geometry : Using basis sets like 6-31G(d,p) to model bond lengths, angles, and dihedral angles, validated against X-ray crystallographic data .

- Electron density analysis : Localized electron density in the diketone moiety explains its nucleophilic reactivity at the α-carbon.

- Reactivity prediction : Fukui indices identify electrophilic/nucleophilic sites, aiding in designing reactions like Michael additions or cyclizations .

Software : Gaussian 16 or ORCA, with solvent effects modeled via PCM. Results correlate with experimental IR/NMR data (e.g., carbonyl stretches at 1670–1683 cm⁻¹) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR :

- IR : Strong carbonyl stretches at 1670–1683 cm⁻¹ and C-Br vibrations at 670–764 cm⁻¹ .

- Mass Spectrometry : EI-MS shows molecular ion [M⁺] at m/z 334 (base peak) and fragmentation patterns (e.g., loss of Br or diketone moiety) .

Advanced: How can crystallographic data resolve structural ambiguities in β-diketone derivatives?

- Single-crystal X-ray diffraction : Using SHELXL for refinement, data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) reveals:

- Handling twinned data : Twin refinement in SHELXL improves R factors (<0.05) for non-merohedral twinning .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Enaminone formation : Competing reaction with amines (e.g., DMF-DMA) produces enaminones. Mitigated by using anhydrous solvents (xylene) and avoiding amine catalysts .

- Oxidation : The α,β-unsaturated diketone moiety is prone to air oxidation. Reactions are conducted under inert gas (N₂/Ar) .

- Purification challenges : Co-eluting impurities are resolved using gradient elution in chromatography (hexane → ethyl acetate) .

Advanced: What strategies optimize bioactivity studies for this compound as a COX-2 inhibitor?

- In silico docking : Autodock Vina or Schrödinger Suite predicts binding affinity to COX-2 (PDB ID: 5KIR). The bromophenyl group shows hydrophobic interactions with Val523 and Tyr355 .

- In vitro assays :

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

- pH stability : Incubate in buffers (pH 1–13, 37°C) for 24 hours. HPLC analysis shows degradation >10% at pH <2 (acid-catalyzed hydrolysis) or pH >12 (diketone ring-opening) .

- Thermal stability : TGA/DSC reveals decomposition onset at 160°C, with mass loss corresponding to Br elimination .

Advanced: How does substituent variation (e.g., Br vs. F) impact electronic properties and reactivity?

- Hammett analysis : Electron-withdrawing groups (Br, σₚ⁺ = 0.26) increase diketone electrophilicity vs. electron-donating groups (F, σₚ⁺ = 0.06).

- DFT calculations : Bromine lowers LUMO energy (-1.8 eV vs. -1.5 eV for F), enhancing susceptibility to nucleophilic attack .

- Experimental validation : Brominated derivatives show 20% faster reaction rates in Michael additions compared to fluorinated analogues .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; handle with nitrile gloves and fume hood.

- Waste disposal : Halogenated waste containers for brominated byproducts .

Advanced: Can this compound act as a ligand for transition-metal catalysts?

- Coordination studies : The β-diketone moiety chelates metals (e.g., Cu²⁺, Ni²⁺) via enolate formation, confirmed by UV-Vis (λ = 450–500 nm for d-d transitions) .

- Catalytic applications : Tested in C-C coupling reactions (e.g., Suzuki-Miyaura), achieving 70–85% yield with Pd(OAc)₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。